ethyl [(5E)-5-{[1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate
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Overview
Description
ETHYL 2-[(5E)-5-{[1-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-2,4-DIOXO-1,3-THIAZOLIDIN-3-YL]ACETATE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
The synthesis of ETHYL 2-[(5E)-5-{[1-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-2,4-DIOXO-1,3-THIAZOLIDIN-3-YL]ACETATE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the core thiazolidine ring, followed by the introduction of the benzothiophene and pyrrole moieties. Reaction conditions may include the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct formation of the desired product. Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
ETHYL 2-[(5E)-5-{[1-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-2,4-DIOXO-1,3-THIAZOLIDIN-3-YL]ACETATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can target the cyano group or the thiazolidine ring, leading to different products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiophene or pyrrole rings. Common reagents for these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution reactions.
Scientific Research Applications
ETHYL 2-[(5E)-5-{[1-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-2,4-DIOXO-1,3-THIAZOLIDIN-3-YL]ACETATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of ETHYL 2-[(5E)-5-{[1-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-2,4-DIOXO-1,3-THIAZOLIDIN-3-YL]ACETATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Compared to other similar compounds, ETHYL 2-[(5E)-5-{[1-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-2,4-DIOXO-1,3-THIAZOLIDIN-3-YL]ACETATE stands out due to its unique combination of functional groups and structural features. Similar compounds include:
Thiazolidine derivatives: These compounds share the thiazolidine ring but differ in their substituents and overall structure.
Benzothiophene derivatives: These compounds contain the benzothiophene moiety but may lack the pyrrole and thiazolidine rings.
Pyrrole derivatives: These compounds feature the pyrrole ring but differ in their other functional groups and overall structure.
Properties
Molecular Formula |
C23H23N3O4S2 |
---|---|
Molecular Weight |
469.6 g/mol |
IUPAC Name |
ethyl 2-[(5E)-5-[[1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,5-dimethylpyrrol-3-yl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate |
InChI |
InChI=1S/C23H23N3O4S2/c1-4-30-20(27)12-25-21(28)19(32-23(25)29)10-15-9-13(2)26(14(15)3)22-17(11-24)16-7-5-6-8-18(16)31-22/h9-10H,4-8,12H2,1-3H3/b19-10+ |
InChI Key |
YTZTYIPHXMFIGV-VXLYETTFSA-N |
Isomeric SMILES |
CCOC(=O)CN1C(=O)/C(=C\C2=C(N(C(=C2)C)C3=C(C4=C(S3)CCCC4)C#N)C)/SC1=O |
Canonical SMILES |
CCOC(=O)CN1C(=O)C(=CC2=C(N(C(=C2)C)C3=C(C4=C(S3)CCCC4)C#N)C)SC1=O |
Origin of Product |
United States |
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